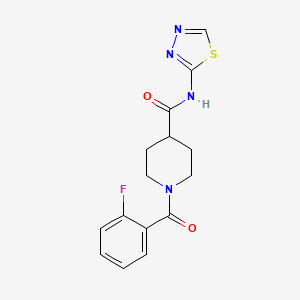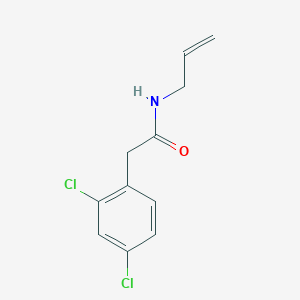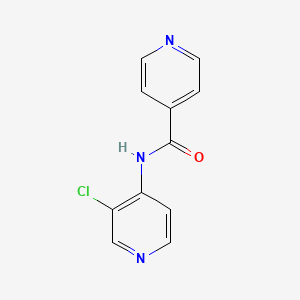![molecular formula C20H13BrN4O6 B4727359 N-[3-bromo-5-[(4-nitrobenzoyl)amino]phenyl]-4-nitrobenzamide](/img/structure/B4727359.png)
N-[3-bromo-5-[(4-nitrobenzoyl)amino]phenyl]-4-nitrobenzamide
Overview
Description
N-[3-bromo-5-[(4-nitrobenzoyl)amino]phenyl]-4-nitrobenzamide is a complex organic compound featuring both nitro and amide functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of nitro groups and bromine atoms in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-bromo-5-[(4-nitrobenzoyl)amino]phenyl]-4-nitrobenzamide typically involves multiple steps:
Bromination: The bromine atom is introduced via bromination, often using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Amidation: The formation of the amide bond involves reacting the nitrobenzoyl chloride with an amine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-bromo-5-[(4-nitrobenzoyl)amino]phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Oxidation: Formation of oxidized derivatives, though less common.
Scientific Research Applications
N-[3-bromo-5-[(4-nitrobenzoyl)amino]phenyl]-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its amide and nitro functional groups.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[3-bromo-5-[(4-nitrobenzoyl)amino]phenyl]-4-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, while the amide bond can form hydrogen bonds with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-3-methoxybenzamide
- N-(4-bromophenyl)-4-methoxybenzamide
- N-(4-bromophenyl)-2-methylbenzamide
Uniqueness
N-[3-bromo-5-[(4-nitrobenzoyl)amino]phenyl]-4-nitrobenzamide is unique due to the presence of both nitro and amide groups, which provide a combination of reactivity and stability. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and in medicinal chemistry.
Properties
IUPAC Name |
N-[3-bromo-5-[(4-nitrobenzoyl)amino]phenyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN4O6/c21-14-9-15(22-19(26)12-1-5-17(6-2-12)24(28)29)11-16(10-14)23-20(27)13-3-7-18(8-4-13)25(30)31/h1-11H,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPZOIVQAVXVLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)Br)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-furylmethyl)-2-{[(4-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4727280.png)
![1-(dimethylsulfamoyl)-N-[2-(pyrrolidine-1-carbonyl)phenyl]piperidine-4-carboxamide](/img/structure/B4727285.png)




![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4727348.png)
![2-chloro-4-nitro-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B4727352.png)

![4-chloro-N-[3-(4-morpholinyl)propyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4727368.png)
![4-chloro-N-[2-(phenylthio)phenyl]benzenesulfonamide](/img/structure/B4727381.png)
![2-[(4-FLUOROBENZYL)SULFANYL]-5,6-DIMETHYL-3-(3-MORPHOLINOPROPYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE](/img/structure/B4727388.png)
![ETHYL 2-{[5-(4-BROMOPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE](/img/structure/B4727394.png)
